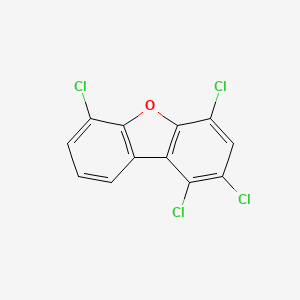

1,2,4,6-Tetrachlorodibenzofuran

Description

Classification of 1,2,4,6-Tetrachlorodibenzofuran as a Polychlorinated Dibenzofuran (B1670420) (PCDF) Congener and Persistent Organic Pollutant (POP)

This compound is classified as a polychlorinated dibenzofuran (PCDF). PCDFs are a family of organic compounds where one or more hydrogen atoms in the dibenzofuran structure have been replaced by chlorine atoms. wikipedia.org There are 135 different PCDF congeners, distinguished by the number and position of chlorine atoms on the dibenzofuran rings. wikipedia.orgumweltprobenbank.de

Due to its chemical stability and resistance to degradation, 1,2,4,6-TCDF is also categorized as a persistent organic pollutant (POP). wikipedia.orgontosight.ai POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. wikipedia.org The Stockholm Convention on Persistent Organic Pollutants lists dibenzofurans among the "dirty dozen" chemicals targeted for elimination or reduction. wikipedia.org

Broader Context: this compound within the Family of Dioxin-Like Compounds (DLCs)

This compound belongs to a larger group of chemicals known as dioxin-like compounds (DLCs). wikipedia.org This group also includes polychlorinated dibenzo-p-dioxins (PCDDs) and certain polychlorinated biphenyls (PCBs). wikipedia.org These compounds are grouped together because they share a similar chemical structure and a common mechanism of toxicity. wikipedia.org Although their toxicities can vary significantly, they all tend to activate the aryl hydrocarbon receptor (AhR), which can lead to a range of biological and toxic effects. wikipedia.orgnih.gov

The toxicity of different DLCs is often expressed in terms of toxic equivalency factors (TEFs), which relate the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

Evolution of Academic Research on Halogenated Aromatic Hydrocarbons (HAHs) Including Dibenzofurans

Academic research into halogenated aromatic hydrocarbons (HAHs), a class that includes PCDFs, has evolved significantly over the past several decades. researchgate.netnih.gov Initial concerns in the mid-20th century arose from the discovery of these compounds as unwanted byproducts in the manufacturing of chlorinated chemicals like pesticides. nih.govwikipedia.org The extreme toxicity of some HAHs, such as TCDD, became evident through industrial accidents and their presence as contaminants in products like Agent Orange. nih.govwikipedia.org

Early research focused on identifying these compounds and understanding their formation during industrial processes and combustion. wikipedia.orgpop-chemicals.lu As analytical techniques became more sophisticated, particularly with the advent of high-resolution gas chromatography/mass spectrometry (GC/MS), scientists were able to detect and quantify these compounds at very low concentrations in various environmental matrices. nih.govacs.org This led to a greater understanding of their widespread environmental contamination and persistence. nih.govnih.gov

Subsequent research has delved into the mechanisms of toxicity, particularly the role of the Ah receptor, and the long-term health effects of exposure to these compounds. nih.govnih.gov Ongoing studies continue to investigate the environmental fate and transport of HAHs, their bioaccumulation in the food chain, and the development of more effective remediation and control strategies. researchgate.netcdc.gov The focus has also expanded to include a wider range of halogenated compounds, including brominated and fluorinated analogues. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-10(16)7(14)4-8(15)12(9)17-11(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVWEKPJFUPVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222276 | |

| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-73-7 | |

| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Y5972LXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Genesis and Anthropogenic Formation Pathways of 1,2,4,6 Tetrachlorodibenzofuran

Unintentional Synthesis during High-Temperature Processes

High-temperature activities are the primary sources of 1,2,4,6-TCDF and other PCDFs in the environment. These processes provide the necessary conditions—elevated temperatures, chlorine donors, carbon sources, and often catalysts—for its formation. wikipedia.orgprinceton.edu

Combustion-Related Emissions (e.g., Waste Incineration, Industrial Combustion)

Combustion processes are a major environmental source of PCDFs. princeton.edu Municipal solid waste incineration is recognized as the largest known source of PCDF emissions. princeton.edu Other significant combustion sources include industrial boilers, particularly those burning hazardous waste, and the burning of various fuels like coal and wood. epa.govprinceton.eduepa.gov

The formation of PCDFs in incinerators is complex. While high-temperature combustion (around 850°C) can destroy PCDFs, they can re-form in cooler, post-combustion zones of the incinerator. ukwin.org.uk This post-combustion re-synthesis can lead to PCDF levels at waste heat boiler outlets being significantly higher than at the furnace outlets. ukwin.org.uk Fly ash, a fine particulate matter carried in flue gases, provides a surface for the synthesis of PCDFs and can adsorb these compounds, contributing to their environmental release. ukwin.org.uk Emission levels can be highly variable, depending on the combustion efficiency, the type of waste, and the air pollution control technologies in place. princeton.edunih.gov For instance, emissions from small-scale or basic waste incinerators without advanced pollution controls can be substantially higher than those from large, well-regulated municipal waste incinerators. nih.gov

By-Product Formation in Chlorinated Chemical Manufacturing

1,2,4,6-TCDF can be formed as an impurity during the manufacturing of certain chlorinated chemicals. wikipedia.org The production of chlorophenols, such as 2,4,6-trichlorophenol (B30397), and their derivatives, which have been used as pesticides and wood preservatives, is a key pathway. usda.govwikipedia.org Elevated temperatures and pressures in these chemical processes can lead to the condensation of chlorophenol precursors to form PCDFs. nih.gov

The technical-grade 2,4,6-trichlorophenol may contain various contaminants, including polychlorinated dibenzofurans (PCDFs). wikipedia.org Similarly, pentachlorophenol (B1679276) (PCP) and its by-products are known to include a range of chlorinated dioxins and furans. nih.gov The specific congener pattern of PCDFs found as by-products is often related to the specific chlorophenol precursor and the manufacturing conditions. researchgate.net

Precursor Pathways and De Novo Synthesis Mechanisms

There are two primary mechanisms for the formation of PCDFs like 1,2,4,6-TCDF during thermal processes: precursor-mediated synthesis and de novo synthesis.

Precursor Pathways: This mechanism involves the chemical transformation of specific precursor compounds into PCDFs. Chlorophenols are well-established precursors. nih.govresearchgate.net For example, the condensation of two molecules of 2,4,6-trichlorophenol can lead to the formation of specific PCDF congeners. youtube.com The substitution pattern of the resulting PCDF is often dictated by the chlorine substitution of the initial chlorophenol molecules, although at higher temperatures, these patterns can become more complex. nih.gov

De Novo Synthesis: This pathway refers to the formation of PCDFs from elemental carbon and a chlorine source in the presence of oxygen, typically on the surface of fly ash particles at temperatures between 250°C and 450°C. nih.govenvironment.govt.nz The term defines the formation from the basic building blocks (carbon, chlorine, oxygen, hydrogen) rather than from a pre-formed precursor molecule like a chlorophenol. nih.gov This process is considered a major pathway for PCDF production in municipal waste incinerators. ukwin.org.uknih.gov Copper often acts as a catalyst in this reaction. wikipedia.org De novo synthesis tends to produce a complex mixture of PCDF congeners, often favoring the more highly chlorinated forms. nih.gov

Table 1: Key Mechanisms for 1,2,4,6-TCDF Formation

| Formation Mechanism | Description | Key Precursors/Reactants | Typical Conditions | Relevant Sources |

|---|---|---|---|---|

| Precursor-Mediated Synthesis | Formation from the chemical conversion of specific chlorinated aromatic compounds. nih.gov | Chlorophenols (e.g., 2,4,6-Trichlorophenol), Polychlorinated Biphenyls (PCBs). nih.govyoutube.com | High temperatures in chemical manufacturing or combustion. nih.gov | Chemical Production Plants, Waste Incinerators. ukwin.org.ukwikipedia.org |

| De Novo Synthesis | Formation from elemental carbon in the presence of chlorine and oxygen. nih.gov | Particulate Carbon, Inorganic/Organic Chlorine Sources, Oxygen. nih.gov | Temperatures of 250-450°C, often catalyzed by metals on fly ash. wikipedia.org | Waste Incinerators, Metallurgical Processes. nih.govitrcweb.org |

Source Apportionment Methodologies through Congener Profiles

Identifying the sources of PCDF contamination in the environment is a critical task for remediation and regulation. Since different formation processes produce distinct mixtures of PCDF congeners, the specific pattern, or "fingerprint," of these congeners in an environmental sample can be used to trace the contamination back to its origin. epa.govepa.gov

Application of Congener Fingerprinting in Environmental Forensics

Environmental forensics uses chemical fingerprinting to identify the source and history of contamination. sandiegocounty.govresearchgate.net For PCDFs, this involves analyzing the relative concentrations of the 135 different congeners. epa.gov Each source, whether a specific type of incinerator, a chemical manufacturing process, or a background environmental signal, will have a characteristic congener profile. nih.govepa.gov

By comparing the PCDF congener pattern in a soil or sediment sample to the known fingerprints of potential sources, investigators can determine the likely origin of the contamination. epa.govepa.gov For example, the PCDF profile from a municipal waste incinerator may be dominated by octachlorodibenzofuran (OCDD) and other highly chlorinated congeners, while contamination from a specific chemical process might show elevated levels of a particular tetrachloro- or pentachloro- congener. nih.govtandfonline.com This technique is powerful for differentiating between multiple potential sources in a complex industrial area. epa.govnih.gov

Statistical Models for Source Identification (e.g., Principal Component Analysis, Positive Matrix Factorization)

To analyze the complex datasets generated by congener-specific analysis, environmental scientists employ multivariate statistical models like Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF). tandfonline.com

Principal Component Analysis (PCA) is a statistical technique that reduces the complexity of large datasets. In the context of PCDF source apportionment, PCA can group samples with similar congener profiles and identify the specific congeners that are most responsible for the variation between different sources. tandfonline.com By plotting the principal components, researchers can visually distinguish clusters of samples originating from different sources, such as industrial emissions versus diffuse combustion sources. tandfonline.com

Positive Matrix Factorization (PMF) is a receptor model that deconstructs a matrix of environmental data into two matrices: factor contributions (how much each source contributes) and factor profiles (the chemical fingerprint of each source). A key advantage of PMF is that it constrains the results to be non-negative, which is physically realistic for source contributions. It is widely used for the source apportionment of various environmental pollutants.

Table 2: Source Apportionment Methodologies

| Methodology | Principle | Application to 1,2,4,6-TCDF | Reference |

|---|---|---|---|

| Congener Fingerprinting | Compares the relative abundance pattern of PCDF congeners in a sample to known source profiles. | Identifies if the congener pattern, including the proportion of 1,2,4,6-TCDF, matches specific sources like waste incineration or chemical production. | epa.govepa.gov |

| Principal Component Analysis (PCA) | A statistical method to identify patterns in data and highlight similarities and differences. | Groups environmental samples based on their PCDF congener composition and can reveal correlations between 1,2,4,6-TCDF and other congeners, pointing to common sources. | tandfonline.com |

| Positive Matrix Factorization (PMF) | A multivariate factor analysis tool that models environmental data into source profiles and their contributions. | Quantitatively estimates the contribution of different sources to the overall PCDF concentration in the environment, including the contribution to 1,2,4,6-TCDF levels. | nih.gov |

Environmental Transport, Distribution, and Transformation Dynamics of 1,2,4,6 Tetrachlorodibenzofuran

Atmospheric Transport and Deposition Processes (Wet and Dry Deposition)

Like other persistent organic pollutants, 1,2,4,6-Tetrachlorodibenzofuran can undergo long-range atmospheric transport, allowing it to be distributed far from its original source. osti.govnoaa.gov In the atmosphere, it exists in equilibrium between the vapor phase and adsorbed to particulate matter. noaa.govresearchgate.net The distribution between these two phases depends on factors like temperature, the concentration of atmospheric particles, and the degree of chlorination of the molecule. researchgate.net

Removal from the atmosphere occurs through two primary deposition processes:

Wet Deposition: This involves the scavenging of the compound from the atmosphere by precipitation, such as rain and snow. Both vapor-phase and particle-bound forms can be removed through this process.

Dry Deposition: This is the process of gravitational settling of particle-bound chemicals and the direct transfer of gaseous pollutants to surfaces. aaqr.org

Studies of atmospheric deposition show that for higher chlorinated compounds like TCDFs, a significant portion is present in the particulate phase, especially in cooler temperatures. aaqr.orgaaqr.org Dry deposition is a major contributor to the total flux of these compounds from the atmosphere to terrestrial and aquatic surfaces. aaqr.org For example, at a coastal site, dry deposition accounted for nearly 80% of the total deposition of PCDD/Fs. aaqr.org

Degradation Pathways and Environmental Half-Lives

This compound is an environmentally persistent compound, meaning it degrades very slowly under natural conditions. clu-in.orgnih.gov Its persistence is a defining characteristic, leading to long residence times in soil and sediment.

Photolytic Degradation under Environmental Conditions

Photolysis, or degradation by sunlight, is a significant transformation process for dibenzofurans, particularly on surfaces exposed to direct UV radiation. clu-in.orgnih.gov The process involves the breaking of carbon-chlorine bonds, leading to less chlorinated, and often less toxic, furans. nih.gov The rate of photolysis is much faster than microbial degradation for these compounds. clu-in.org

However, the effectiveness of photolysis is limited by environmental conditions. In water, the rate of photodegradation decreases significantly with depth as sunlight is attenuated. epa.gov In soils and sediments, only the compounds on the immediate surface are susceptible to breakdown by sunlight. clu-in.orgepa.gov The estimated half-life of the related 2,3,7,8-TCDD on soil surfaces ranges from 9 to 15 years, but for subsurface soil, where sunlight does not penetrate, the half-life can extend to 25 to 100 years. clu-in.orgoup.com Photocatalytic processes, for instance in the presence of titanium dioxide (TiO₂), can significantly enhance the degradation rate compared to direct photolysis. nih.govmdpi.com

Microbial Biotransformation and Biodegradation Potential

Tetrachlorodibenzofurans are generally considered to be highly resistant to microbial degradation. epa.govnih.gov While numerous microorganisms can break down simpler organic pollutants, the structure of chlorinated dibenzofurans makes them recalcitrant. epa.gov

Hydrolytic Stability in Aqueous Systems

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant degradation pathway for this compound. The chemical structure, featuring a stable dibenzofuran (B1670420) nucleus with robust carbon-chlorine and ether bonds, is resistant to cleavage by water under typical environmental pH and temperature conditions. oup.com Its persistence in aquatic systems, with estimated half-lives in lakes exceeding 1.5 years for related congeners, further indicates its high hydrolytic stability. epa.gov

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

The environmental fate of persistent organic pollutants like this compound is significantly influenced by their interactions with living organisms. Due to its lipophilic (fat-seeking) nature, this compound has a high potential for bioaccumulation, the process by which it is taken up by an organism from the environment and concentrates in its tissues. This accumulation can occur through direct absorption from the surrounding medium (bioconcentration) or through the consumption of contaminated food (biomagnification).

Accumulation in Aquatic Biota

The accumulation of this compound in aquatic organisms is a critical aspect of its environmental transport. Aquatic biota, ranging from microorganisms and invertebrates to fish, can absorb this compound from contaminated water, sediment, and their diet. The extent of accumulation is often quantified by the Biota-Sediment Accumulation Factor (BSAF), which is the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment.

Research on polychlorinated dibenzofurans (PCDFs) indicates that the degree of chlorination and the specific arrangement of chlorine atoms on the dibenzofuran structure influence their bioaccumulation potential. Studies have shown that less chlorinated congeners are often preferentially accumulated by some aquatic organisms compared to their more highly chlorinated counterparts. frontiersin.org For instance, in a study of the polychaete Hediste diversicolor, the Biota-to-Sediment Accumulation Factors (BSAFs) for dioxins and furans were generally low, suggesting efficient elimination. However, there was a significant trend of decreasing BSAF with increasing lipophilicity (and generally, chlorination) of the congeners. frontiersin.org

While specific BSAF values for this compound are not widely reported, data for other tetrachlorodibenzofuran congeners and related compounds provide insight into its likely behavior. For example, in southern Lake Michigan, BSAFs for various PCDF congeners detected in lake trout ranged from less than 0.001 to 0.32. nih.gov It was noted that PCDFs with chlorines at the 2,3,7,8-positions had larger BSAFs than most other congeners. nih.gov

Table 1: Biota-to-Sediment Accumulation Factors (BSAFs) for Selected PCDF Congeners in Aquatic Biota

| Compound | Organism | Location | BSAF Value |

|---|---|---|---|

| 2,3,7,8-TCDF | Hediste diversicolor | Venice Lagoon | Up to 11.13 |

| Various PCDFs | Lake Trout | Southern Lake Michigan | <0.001 - 0.32 |

| OCDF | Hediste diversicolor | Venice Lagoon | As low as 0.003 |

Note: Specific BSAF data for this compound were not available in the reviewed literature. The table presents a range of values for other PCDF congeners to illustrate the variability in bioaccumulation potential.

Food Web Biomagnification Studies

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. youtube.com This phenomenon is of particular concern for persistent and lipophilic compounds like this compound. As predators consume prey containing the compound, the toxin is transferred and accumulates in the predator's fatty tissues at a higher concentration.

Studies on PCDDs and PCDFs in aquatic food webs have demonstrated the potential for biomagnification, although the extent can vary significantly depending on the specific congener and the food web structure. epa.gov Research in Lake Ontario indicated that biomagnification of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) appears to be significant between fish and fish-eating birds, but not as pronounced between fish and their immediate food sources. epa.gov For older, predatory fish that consume younger fish, the biomagnification factor (BMF) can be notable. epa.gov

While specific biomagnification studies focusing on this compound are limited, the general principles of PCDF behavior suggest that it has the potential to biomagnify. The degree of biomagnification will depend on factors such as its bioavailability, the metabolic capacity of the organisms at different trophic levels, and the specific pathways of trophic transfer.

Table 2: Examples of Biomagnification Factors (BMFs) for Dioxin-like Compounds in Aquatic Food Webs

| Contaminant | Trophic Transfer | Location | Biomagnification Factor (BMF) |

|---|---|---|---|

| 2,3,7,8-TCDD | Alewife to Herring Gulls | Lake Ontario | Log BMF of 1.51 |

| 2,3,7,8-TCDD | Lake Trout eating young Smelt | Lake Ontario | BMF can equal 3 |

| 1,2,3,4,6,7,8-HeptaCDD | In Mink (dietary) | Laboratory Study | Log BMFs of 1.18 to 1.70 |

Note: Data specific to the biomagnification of this compound were not prominently available in the reviewed scientific literature. The table illustrates BMFs for other related dioxin-like compounds.

Biotic Pathways of Transport (e.g., Emerging Insects)

A significant but often overlooked pathway for the transport of contaminants from aquatic to terrestrial ecosystems is through the emergence of aquatic insects. Insects that have a larval stage in contaminated sediments can accumulate lipophilic compounds like this compound. When these insects emerge as flying adults, they can transport these contaminants out of the aquatic environment.

These emergent insects can then be consumed by terrestrial predators such as birds, bats, and spiders, thereby introducing the contaminants into the terrestrial food web. This process, known as "biotic transport," can be a significant flux of contaminants from aquatic systems.

Advanced Analytical Chemistry for 1,2,4,6 Tetrachlorodibenzofuran Detection and Quantification

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) as a Confirmatory Method

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is widely recognized as the "gold standard" for the confirmatory analysis of polychlorinated dibenzofurans (PCDFs), including 1,2,4,6-TCDF. This powerful technique combines the exceptional separation capabilities of capillary gas chromatography with the high mass accuracy and resolving power of a magnetic sector mass spectrometer. The U.S. Environmental Protection Agency (EPA) Method 1613 is a prominent example of a standardized protocol that employs HRGC-HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices.

The confirmatory power of HRGC-HRMS lies in its ability to differentiate the target analyte from potential interferences with very similar mass-to-charge ratios. By operating the mass spectrometer at a high resolving power (typically ≥10,000), it is possible to measure the exact mass of an ion to four decimal places, allowing for the unambiguous identification of the elemental composition of the molecule. This high degree of certainty is essential for legal and regulatory purposes, where the unequivocal identification of a specific congener is required.

Isomer-Specific Separation and Detection

There are 38 possible tetrachlorodibenzofuran isomers, and their toxicological potencies can vary significantly. Therefore, isomer-specific separation is a critical aspect of the analysis. The separation of these isomers is achieved using high-resolution capillary gas chromatography columns. A commonly used stationary phase for this purpose is a 5% diphenyl / 95% dimethyl polysiloxane phase, such as the DB-5 column.

The elution order of PCDF isomers on a given column is determined by their physical and chemical properties, including their planarity and polarity. While a comprehensive elution profile for all 38 TCDF isomers on a DB-5 column is complex, studies have established the retention time windows for the tetrachlorinated homolog group. For TCDFs on a 30 m DB-5 column, the elution window is typically defined by the first eluting isomer, 1,3,6,8-TCDF, and the last eluting isomer, 1,2,8,9-TCDF publications.gc.ca. The specific retention time of 1,2,4,6-TCDF within this window allows for its separation from many other TCDF isomers. However, co-elution with other isomers can still occur on a single column. To achieve complete isomer specificity, especially to separate the toxic 2,3,7,8-substituted isomers from other congeners, a secondary confirmation column with a different polarity, such as one with a cyanopropyl stationary phase, may be employed restek.com.

The detection of the separated isomers is performed by the high-resolution mass spectrometer operating in selected ion monitoring (SIM) mode. In this mode, the instrument is set to monitor only the exact masses of the molecular ions of the tetrachlorodibenzofurans, providing a high degree of selectivity and sensitivity.

Quantification Strategies (e.g., Isotope Dilution)

Isotope dilution is the most accurate and reliable method for the quantification of 1,2,4,6-TCDF and other PCDFs. This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before any extraction or cleanup steps are performed well-labs.comjenck.com. For the analysis of tetrachlorodibenzofurans, a 13C12-labeled TCDF standard is typically used.

The isotopically labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Because the labeled and native compounds have different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated, correcting for any losses that may have occurred during sample preparation and analysis. This approach minimizes the impact of matrix effects and variations in instrument response, leading to highly precise and accurate quantitative results.

For non-2,3,7,8-substituted isomers like 1,2,4,6-TCDF, where a specific labeled analog may not always be included in standard mixtures, quantification can be performed using the response factors from the calibration of other TCDFs at the same level of chlorination well-labs.com.

| Quantification Parameter | Description |

| Technique | Isotope Dilution Mass Spectrometry |

| Internal Standard | Isotopically labeled analog of the analyte (e.g., 13C12-TCDF) |

| Principle | A known amount of the labeled standard is added to the sample prior to analysis. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer. |

| Advantages | High accuracy and precision, corrects for analyte losses during sample preparation and analysis, minimizes matrix effects. |

| Application | Gold standard for the quantification of trace organic contaminants, including PCDDs and PCDFs. |

Sample Preparation and Clean-up Procedures for Complex Matrices

The analysis of 1,2,4,6-TCDF in complex matrices such as soil, sediment, biological tissues, and industrial effluents requires extensive sample preparation and cleanup to remove interfering compounds that could compromise the accuracy of the results. The primary goal of these procedures is to isolate the PCDFs from the bulk of the sample matrix and to separate them from other co-extracted organic compounds.

A typical sample preparation scheme involves several steps:

Extraction: The initial step is to extract the PCDFs from the sample matrix using an appropriate solvent system. Common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE). The choice of solvent depends on the sample matrix but often includes toluene (B28343) or a mixture of hexane (B92381) and dichloromethane.

Lipid Removal: For fatty samples such as biological tissues, a lipid removal step is essential. This can be achieved through techniques like gel permeation chromatography (GPC) or by using a multi-layer silica (B1680970) gel column containing acid- and base-modified silica.

Fractionation and Cleanup: The extract is then subjected to a series of chromatographic cleanup steps to isolate the PCDFs from other classes of compounds. A common approach involves the use of a multi-column system. For example, a multi-layer silica gel column can be used to remove polar interferences. This is often followed by chromatography on an activated carbon column, which effectively separates planar molecules like PCDFs from non-planar compounds. The PCDFs are adsorbed onto the carbon and then selectively eluted. Further cleanup may be performed using columns packed with alumina (B75360) or Florisil.

| Cleanup Step | Purpose | Common Techniques/Materials |

| Extraction | Isolate PCDFs from the sample matrix. | Soxhlet, Pressurized Fluid Extraction (PFE), Microwave-Assisted Extraction (MAE). |

| Lipid Removal | Remove fats from biological samples. | Gel Permeation Chromatography (GPC), Acid/Base Modified Silica Gel. |

| Fractionation | Separate PCDFs from other compound classes. | Multi-layer Silica Gel Columns, Alumina Columns, Florisil Columns. |

| Planar Separation | Isolate planar PCDFs from non-planar compounds. | Activated Carbon Chromatography. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

In recent years, gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a viable and often more accessible alternative to HRGC-HRMS for the analysis of dioxins and furans, including 1,2,4,6-TCDF jenck.comwindows.net. This technique utilizes a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity through the use of multiple reaction monitoring (MRM).

In an MRM experiment, a specific precursor ion (typically the molecular ion of the target analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise and enhancing the signal-to-noise ratio for the target analyte. The specificity of the precursor-to-product ion transition is a key factor in the reliable identification and quantification of the analyte.

For 1,2,4,6-TCDF, specific MRM transitions would be developed and optimized to ensure sensitive and selective detection. While the exact transitions may vary depending on the instrument and analytical conditions, they would be based on the characteristic fragmentation pattern of the molecule. The use of GC-MS/MS is now accepted by some regulatory bodies as a confirmatory method for dioxin and furan (B31954) analysis in certain matrices, offering a cost-effective and high-throughput alternative to HRGC-HRMS.

Bioanalytical Screening and Quantitative Methods Based on Receptor Interactions

Bioanalytical methods provide a complementary approach to instrumental analysis for the screening and semi-quantitative assessment of dioxin-like compounds, including 1,2,4,6-TCDF. These methods are based on the biological activity of these compounds, specifically their ability to interact with the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor (AhR)-Mediated CALUX Bioassays

The Chemically Activated Luciferase Expression (CALUX) bioassay is a widely used in vitro cell-based assay for the detection of dioxin-like compounds. This assay utilizes genetically modified cell lines, typically rodent or human hepatoma cells, that have been engineered to produce the enzyme luciferase in response to the activation of the AhR.

When a sample extract containing AhR agonists like 1,2,4,6-TCDF is added to the cells, the compounds bind to the AhR. This ligand-receptor complex then translocates to the nucleus and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcription of the luciferase reporter gene. The amount of light produced upon the addition of a substrate is proportional to the concentration and potency of the AhR agonists in the sample.

| Bioanalytical Method | Principle | Endpoint | Application |

| AhR-mediated CALUX Bioassay | Ligand-induced activation of the Aryl Hydrocarbon Receptor (AhR) in genetically modified cells, leading to the expression of a luciferase reporter gene. | Light production, measured as Relative Light Units (RLUs). | Screening and semi-quantitative analysis of dioxin-like compounds in environmental and biological samples. |

In Vitro Biomarker Induction Assays (e.g., EROD)

In vitro biomarker induction assays are valuable tools for assessing the biological potency of compounds like 1,2,4,6-Tetrachlorodibenzofuran (1,2,4,6-TCDF). These assays measure the induction of specific enzymes or proteins in cultured cells following exposure to a substance, providing a quantifiable measure of its potential to elicit a biological response. One of the most common and well-established biomarker assays for dioxin-like compounds, including polychlorinated dibenzofurans (PCDFs), is the Ethoxyresorufin-O-deethylase (EROD) assay.

The EROD assay is a sensitive method used to determine the induction of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of foreign compounds. usgs.gov The induction of CYP1A1 is primarily mediated by the Aryl hydrocarbon receptor (AhR), a protein that binds to dioxin-like compounds. usgs.gov Upon binding, the AhR-ligand complex translocates to the nucleus and initiates the transcription of genes, including CYP1A1. The EROD assay quantifies the activity of the induced CYP1A1 enzyme by measuring the conversion of a substrate, 7-ethoxyresorufin, into a fluorescent product, resorufin. nih.govprotocols.io The intensity of the fluorescence is directly proportional to the EROD activity and, consequently, the potency of the inducing compound. nih.gov

The rat hepatoma cell line H4IIE is frequently used for EROD bioassays due to its responsiveness to AhR agonists. usgs.govnih.gov The results of these assays are often expressed as relative potencies (REPs) compared to the most potent dioxin-like compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

While specific EROD induction data for 1,2,4,6-TCDF is not extensively documented in publicly available literature, research on other PCDF congeners provides insight into the expected activity. Generally, PCDF congeners that are not substituted at the 2,3,7, and 8 positions, such as 1,2,4,6-TCDF, are considered to have significantly lower or negligible dioxin-like toxicity and, therefore, lower EROD induction potential compared to their 2,3,7,8-substituted counterparts. nih.gov For instance, studies on various non-2,3,7,8-substituted congeners of other polychlorinated aromatic hydrocarbons have shown them to be significantly less potent in inducing EROD activity. snu.ac.kr

Table 1: Key Parameters in EROD Assays

| Parameter | Description | Relevance to 1,2,4,6-TCDF Analysis |

| EC50 | The effective concentration at which a compound induces 50% of its maximal response. | A higher EC50 value for 1,2,4,6-TCDF compared to TCDD would indicate lower potency. |

| REP (Relative Potency) | The potency of a compound relative to a standard, typically TCDD. | The REP for 1,2,4,6-TCDF is expected to be very low, reflecting its non-2,3,7,8 substitution pattern. |

| Cell Line | The type of cells used in the assay, e.g., H4IIE rat hepatoma cells. | The choice of cell line can influence the sensitivity and response to different congeners. |

| Substrate | The chemical converted by the induced enzyme, e.g., 7-ethoxyresorufin. | The kinetics of the substrate conversion are central to the assay's measurement. |

It is important to note that the interpretation of EROD assay results requires careful consideration of the experimental conditions and the specific congener being tested.

Development of Novel Analytical Techniques for PCDF Congeners

The accurate detection and quantification of specific PCDF congeners, such as this compound, from complex environmental and biological matrices present a significant analytical challenge. This is due to the large number of possible PCDF congeners (135 in total) and the often low concentrations at which they are present. nih.gov Historically, analytical methods focused on the most toxic, 2,3,7,8-substituted congeners. However, the need for comprehensive risk assessment has driven the development of novel analytical techniques capable of separating and quantifying a wider range of congeners, including non-2,3,7,8-substituted isomers like 1,2,4,6-TCDF.

A cornerstone of modern PCDF analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). researchgate.netca.gov This technique provides the high selectivity and sensitivity required to differentiate between closely related isomers and to detect them at very low levels. acs.org However, even with HRGC/HRMS, co-elution of some congeners can occur, necessitating the use of multiple chromatographic columns with different selectivities for comprehensive analysis. ca.govrestek.com

To address the limitations of traditional GC-MS, more advanced techniques have been developed and applied to the analysis of PCDF congeners:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique employs two different capillary columns in series, providing significantly enhanced separation power compared to single-column GC. gcms.czresearchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS allows for the separation and identification of a large number of congeners in a single analysis, even in highly complex matrices. gcms.czresearchgate.net This is particularly beneficial for resolving non-2,3,7,8-substituted congeners from other interfering compounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers an alternative approach to achieve high selectivity. acs.orgjmst.info In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process significantly reduces background noise and chemical interferences, leading to improved detection limits and accuracy.

The development of these novel analytical techniques has been crucial for enabling more comprehensive and accurate congener-specific analysis of PCDFs. While much of the focus has been on the toxicologically significant 2,3,7,8-substituted congeners, these advanced methods have the capability to be applied to the analysis of all PCDF congeners, including this compound. The application of such techniques is essential for a complete understanding of the environmental occurrence and fate of all PCDF congeners.

Table 2: Comparison of Advanced Analytical Techniques for PCDF Congener Analysis

| Technique | Principle of Operation | Advantages for 1,2,4,6-TCDF Analysis |

| HRGC/HRMS | High-resolution separation by GC followed by high-resolution mass analysis. | High sensitivity and selectivity for isomer-specific quantification. |

| GCxGC-TOFMS | Two-dimensional gas chromatographic separation coupled with fast-scanning TOF mass analysis. | Superior separation power for complex matrices, allowing for the resolution of co-eluting congeners. |

| GC-MS/MS | Gas chromatographic separation followed by two stages of mass analysis for enhanced selectivity. | Excellent for reducing matrix interference and improving signal-to-noise for trace-level detection. |

Molecular and Cellular Mechanisms of 1,2,4,6 Tetrachlorodibenzofuran Action

Aryl Hydrocarbon Receptor (AhR) as a Key Molecular Target

The primary molecular target for dioxin-like compounds, including polychlorinated dibenzofurans, is the Aryl Hydrocarbon Receptor (AhR). ornl.gov The AhR is a ligand-activated transcription factor that mediates the toxic effects of these compounds. ornl.gov The general mechanism involves the ligand binding to the cytosolic AhR, which then translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to changes in gene expression. nih.gov

Specific data on the binding affinity and kinetics of 1,2,4,6-tetrachlorodibenzofuran to the AhR are not detailed in the available search results. For dioxin-like compounds, the binding affinity to the AhR can vary by orders of magnitude depending on the specific congener and the species being studied. nih.gov The most potent ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), binds with high affinity. nih.gov The rate of dissociation of a ligand from the AhR is also a critical factor, with persistent binding being linked to a more potent and sustained response. nih.gov For instance, TCDD exhibits a very slow dissociation from the rat hepatic AhR. nih.gov

The toxicity of different dioxin-like compounds is often expressed using Toxic Equivalency Factors (TEFs), which are based on their potency relative to TCDD. ornl.govtoxstrategies.comusgs.govnih.gov These TEFs are derived from a variety of toxicological and biochemical data, including AhR binding and gene induction studies. ornl.govtoxstrategies.com Compounds with 2,3,7,8-substitution are generally the most potent. nih.gov While a comprehensive TEF scale for various PCDFs has been developed, specific values for non-2,3,7,8-substituted congeners like this compound are not consistently reported and are generally considered to be significantly lower than their 2,3,7,8-substituted counterparts.

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the AhR Ligand Binding Domain (LBD) in complex with this compound are not available in the provided search results. Research in this area has primarily focused on understanding the interactions of high-affinity ligands like TCDD with the AhR LBD. These studies have revealed a hydrophobic binding pocket within the PAS-B domain of the AhR that accommodates planar aromatic hydrocarbons. The specific interactions between the ligand and amino acid residues within the LBD determine the binding affinity and subsequent activation of the receptor.

Significant species-specific differences in AhR responsiveness to dioxin-like compounds are well-documented. nih.gov These variations can be attributed to differences in the amino acid sequence of the AhR, particularly within the ligand-binding domain, which can affect binding affinity. nih.gov For example, human cells have been shown to require higher concentrations of certain halogenated dibenzofurans to induce a comparable level of AhR activity compared to mouse cells. nih.gov Studies comparing rat and human hepatocytes have also revealed species-specific differences in the induction of cytochrome P450 enzymes in response to TCDD and its structural analog, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov While specific data for this compound is lacking, it is expected that its activity would also exhibit species-specific variations.

Regulation of Gene Expression and Transcriptional Programs

Activation of the AhR by a ligand initiates a cascade of events that culminates in the altered transcription of a wide array of genes. This regulation of gene expression is the basis for the majority of the biological and toxicological effects of dioxin-like compounds.

A hallmark of AhR activation is the robust induction of genes encoding xenobiotic-metabolizing enzymes, most notably members of the Cytochrome P450 1A subfamily (CYP1A). nih.gov The induction of CYP1A1 and CYP1A2 is a well-established biomarker for exposure to AhR agonists. nih.gov The induction of ethoxyresorufin-O-deethylase (EROD) activity, which is primarily catalyzed by CYP1A1, is a common in vitro bioassay used to determine the potency of dioxin-like compounds. nih.gov

While specific studies on the induction of CYP1A1 by this compound were not found, it is known that various PCDF congeners can induce EROD activity with widely varying potencies. nih.gov The induction of CYP1A genes is mediated by the binding of the ligand-activated AhR/ARNT complex to DREs in the upstream regulatory regions of these genes. nih.gov Studies with TCDD have shown differential regulation of CYP1A1 and CYP1A2 in primary human hepatocytes versus transformed human cell lines, highlighting the complexity of this response. nih.gov

Comprehensive genomic and transcriptomic studies specifically investigating the effects of this compound are not present in the search results. Such studies, which have been performed for TCDD and other potent AhR agonists, utilize techniques like microarray analysis and RNA sequencing to identify the full spectrum of genes whose expression is altered following exposure. These analyses have revealed that AhR activation impacts a broad range of biological pathways beyond xenobiotic metabolism, including cell cycle regulation, apoptosis, immune response, and development. nih.gov For example, transcriptomic analysis of human bronchial epithelial cells treated with TCDD identified several differentially expressed genes involved in various cellular processes. nih.gov Given the shared mechanism of action, it is plausible that this compound would modulate a similar, though likely less potent, suite of genes. However, without specific experimental data, the precise transcriptional signature of this compound remains uncharacterized.

Interactions with Cellular Signaling Networks

Impact on Metabolic Homeostasis and Lipid Regulation

This compound (1,2,4,6-TCDF), a persistent organic pollutant, has been shown to disrupt metabolic homeostasis. Early-life exposure to TCDF in mice has been linked to an increased risk of developing metabolic diseases later in life. news-medical.net This is thought to occur through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxic effects of many environmental contaminants, including dioxins and dioxin-like compounds. mdpi.comoup.com

Activation of the AhR by compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a structurally similar and highly toxic compound, can lead to a range of metabolic disturbances. nih.gov These include alterations in glucose metabolism, lipid metabolism, and the development of hepatic steatosis (fatty liver). nih.govoup.com TCDD has been shown to affect glycemia by reducing gluconeogenesis and, when combined with reduced food intake, can lead to decreased body weight. oup.com Specifically, TCDD can inhibit key enzymes in glucose production like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. oup.com

Furthermore, exposure to TCDD can lead to changes in energy metabolism, affecting processes such as de novo fatty acid synthesis, serum levels of free fatty acids and triglycerides, and the storage of glycogen (B147801) and fat in the liver and adipose tissue. oup.com The accumulation of these compounds in fatty tissues and the liver contributes to their prolonged retention in the body and their long-term toxic effects. nih.govnih.gov Studies have also indicated that the metabolic impact of dioxin-like compounds can be sex-dependent. nih.gov

Modulation of Gut Microbiota Composition and Function

Recent research has highlighted the significant role of the gut microbiota in mediating the metabolic effects of environmental contaminants like TCDF. Early-life exposure to TCDF in mice has been demonstrated to cause gut microbial dysbiosis, altering both the composition and function of the gut microbiome. news-medical.net

Key findings from studies on TCDF and gut microbiota include:

Altered Microbial Composition: Short-term exposure to TCDF was found to significantly change the relative abundance of specific gut bacteria, including Bifidobacterium pseudolongum, Akkermansia muciniphila, and Parasutterella excrementihominis. news-medical.net Longer-term exposure led to a higher abundance of Methanomethylovorans. news-medical.net

Intestinal Permeability and Inflammation: Gut microbial dysbiosis induced by persistent organic pollutants can potentially lead to increased intestinal permeability, low-grade endotoxemia, and altered immune responses, all of which can contribute to metabolic dysfunction. news-medical.net

These findings suggest that the gut microbiota is a critical target for TCDF and that alterations in its composition and function can have long-lasting consequences for host metabolic health. news-medical.net The interaction between dietary compounds and the gut microbiota is a complex process where dietary components can modulate the microbiome, and in turn, the microbiota can metabolize these compounds. nih.gov

Computational and In Silico Modeling of AhR Ligand Interactions

Due to the absence of an experimentally determined X-ray crystal structure for the ligand-binding domain (LBD) of the AhR, computational and in silico modeling techniques have become indispensable tools for studying ligand-receptor interactions. diva-portal.orgresearchgate.net These methods provide valuable insights into the structural basis of AhR activation by various ligands, including 1,2,4,6-TCDF.

Quantitative Structure-Activity Relationship (QSAR) Models for AhR Binding

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to predict the biological activity of chemicals based on their molecular structure. nih.gov These models have been developed to predict the AhR-binding affinity of various compounds, including halogenated polycyclic aromatic compounds. nih.gov

Key aspects of QSAR models for AhR binding include:

Descriptor-Based Predictions: QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to establish a mathematical relationship with its biological activity. nih.gov Important descriptors for predicting AhR activity include molecular polarizability, electronegativity, size, and nucleophilicity. nih.gov

Model Validation: The predictive power and robustness of QSAR models are assessed through various validation techniques, such as leave-one-out cross-validation and external validation with a test set of compounds. nih.gov

Predictive Capabilities: Well-validated QSAR models can be used to estimate the toxic potential of new or untested chemicals, thereby filling data gaps and aiding in risk assessment. nih.gov

| Model Parameter | Value | Description |

| Q²CV | 0.85 | Leave-one-out cross-validation correlation coefficient, indicating good model robustness. |

| RMSECV | 0.64 | Root mean square error of cross-validation. |

| Q²F1 | 0.83 | Predictive ability for the external test set. |

| Q²F2 | 0.82 | Predictive ability for the external test set. |

| Q²F3 | 0.80 | Predictive ability for the external test set. |

| CCC | 0.86 | Concordance correlation coefficient, assessing the agreement between predicted and experimental values. |

This table presents validation metrics for a QSAR model developed to predict the rat AhR activity of polycyclic aromatic compounds. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov In the context of the AhR, molecular docking simulations have been instrumental in:

Identifying Key Amino Acid Residues: Docking studies have helped identify specific amino acid residues within the AhR ligand-binding pocket that are crucial for interacting with ligands like TCDD. nih.gov

Understanding Binding Affinity: By calculating the binding energy of the ligand-receptor complex, molecular docking can provide an estimate of the binding affinity. nih.gov For instance, the binding energies of various polycyclic aromatic compounds with the rat AhR have been shown to range from -7.37 to -26.39 kcal/mol, with van der Waals forces being the major contributor to the interaction. nih.gov

Virtual Screening: Molecular docking can be used for virtual screening of large chemical libraries to identify potential new AhR ligands. nih.govnih.gov This approach has successfully led to the identification of novel AhR agonists. nih.gov

Species-Specific Differences: Homology models of the AhR from different species have been used in docking studies to elucidate the structural basis for observed species-specific differences in ligand binding. nih.govnih.gov

Molecular dynamics simulations are often used in conjunction with molecular docking to study the dynamic behavior of the ligand-receptor complex over time, providing further insights into the stability of the interaction and the conformational changes that occur upon ligand binding. mdpi.com

| Compound | Docking Score (kcal/mol) | Receptor |

| Avicularin | -11.952 | PfHT1 |

| Harpagoside | -11.258 | PfHT1 |

| Hyperoside | -13.881 | PfHT1 |

| Quercetagetin | -11.756 | PfHT1 |

| Sylibin | -12.254 | PfHT1 |

| TCDD | -4.12 to -4.714 | AhR-LBD |

This table shows example docking scores for various ligands with different receptors, illustrating the type of data generated from molecular docking studies. Note that the PfHT1 data is for a different receptor and is included for illustrative purposes of docking scores. nih.govnih.gov

Ecological Risk Assessment and Environmental Management Research for Pcdf Congeners

Methodologies for Assessing Environmental Presence and Distribution

A critical first step in managing the risks associated with PCDF congeners is to determine their concentrations and distribution in various environmental compartments. This is achieved through comprehensive monitoring programs and the use of standardized analytical methods.

Environmental monitoring programs are essential for tracking the levels of PCDFs in the environment. These programs often involve the collection of samples from various media, such as air, water, soil, sediment, and biological tissues. nih.govepa.gov The analysis of these samples for PCDDs and PCDFs has advanced significantly, allowing for detection at very low concentrations, such as parts per trillion. tandfonline.com

To ensure the accuracy and comparability of data generated by different laboratories, the development and use of certified reference materials (CRMs) are crucial. These materials have known concentrations of specific PCDF congeners and are used to calibrate analytical instruments and validate methodologies. nih.gov The analytical process for detecting and measuring chlorinated dioxins in environmental samples has seen dramatic improvements in sensitivity and selectivity. tandfonline.com

PCDFs are typically found in the environment as complex mixtures of different congeners. nih.govresearchgate.net The specific pattern of these congeners can provide valuable clues about their source. uea.ac.ukmanchester.ac.uk For instance, waste incineration, a significant source of PCDFs, produces a characteristic congener profile. researchgate.net

The distribution of PCDF congeners varies across different environmental media. Due to their lipophilicity (tendency to dissolve in fats), PCDFs bioaccumulate in the fatty tissues of animals. researchgate.net Consequently, higher concentrations are often found in biota, particularly in fish, meat, and dairy products, compared to air or water. researchgate.netnih.gov For example, a typical fish oil pattern shows the presence of stable and persistent congeners. youtube.com

Sediments also act as a significant reservoir for PCDFs. acs.org The congener profiles in sediments can reflect historical contamination events. Studies have shown that the concentrations of PCDF congeners can vary spatially, with higher levels often found near industrial sources.

Environmental Fate and Transport Modeling for Risk Prediction

Predicting the long-term behavior and potential risks of PCDF congeners in the environment relies on the use of mathematical models. These models simulate the movement and transformation of these chemicals through different environmental compartments. cdc.govnih.gov

Fugacity models, for example, estimate mass fluxes between compartments, showing that a significant portion of emitted PCDFs is deposited onto soil and water and subsequently degrades, primarily in soil and sediment. nih.gov The CalTOX model is a comprehensive tool used for assessing risks at hazardous waste sites, linking environmental concentrations to potential human exposure through various pathways. ca.govca.gov It can be used to estimate average daily doses within a human population near a contaminated site. researchgate.net

These models can also simulate the transformation of congener profiles over time, which is influenced by the different physical and chemical properties of each congener. nih.gov The degradation half-lives of PCDF congeners in air, water, soil, and sediment are critical input parameters for these models. nih.gov

Atmospheric transport is a key pathway for the widespread distribution of PCDFs. acs.org Models like the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) are used to simulate the atmospheric transport, dispersion, and deposition of these pollutants. noaa.govnoaa.govwmo.int

HYSPLIT can be used to perform back-trajectory analyses to identify the origins of air masses and establish source-receptor relationships. noaa.gov For example, it has been used to estimate the contribution of various sources, such as municipal waste incinerators and industrial facilities, to the deposition of dioxins into the Great Lakes. acs.org These models are crucial for understanding how PCDFs can be transported over long distances from their emission sources. acs.orgresearchgate.net

Development of Toxic Equivalency Factors (TEFs) for Ecological Risk Assessment

Assessing the risk posed by complex mixtures of PCDFs and related compounds is a significant challenge. The Toxic Equivalency Factor (TEF) approach has been developed to address this issue. nih.govtandfonline.comnih.gov This methodology provides a way to express the toxicity of different congeners in terms of a single, well-studied compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govtandfonline.com

The TEF of a specific congener is a measure of its toxic potency relative to TCDD, which is assigned a TEF of 1.0. nih.gov The development of TEFs is based on a combination of in vivo and in vitro studies that evaluate the relative toxicities of individual congeners. nih.gov These factors are established through a consensus-based process by expert groups like the World Health Organization (WHO). nih.gov

It is important to note that TEFs can vary between different classes of animals (e.g., mammals, fish, and birds) due to differences in their sensitivity to these compounds. nih.govoup.com Therefore, specific sets of TEFs have been developed for different taxonomic groups to ensure more accurate risk assessments for wildlife. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4,6-Tetrachlorodibenzofuran |

| Polychlorinated dibenzofuran (B1670420) (PCDF) |

| Polychlorinated dibenzo-p-dioxin (B167043) (PCDD) |

Derivation and Application of TEFs for PCDF Congeners

The concept of Toxic Equivalency Factors (TEFs) is a cornerstone in the risk assessment of polychlorinated dibenzofurans (PCDFs) and other dioxin-like compounds. psu.eduusask.ca This approach allows for the evaluation of complex mixtures of these congeners, which are commonly found in environmental and biological samples. psu.edu The fundamental principle of the TEF methodology is to express the toxicity of individual PCDF congeners in terms of an equivalent concentration of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). oup.comuwf.edu

The derivation of TEFs is a scientifically rigorous process based on a comprehensive evaluation of available toxicological data. ornl.gov This includes data from both in vivo (whole animal) and in vitro (cell-based) studies, as well as considerations of structure-activity relationships. ornl.govnih.gov A common in vitro method used is the H4IIE rat hepatoma cell bioassay, which measures the induction of the ethoxyresorufin O-deethylase (EROD) enzyme, a response mediated by the aryl hydrocarbon (Ah) receptor. oup.comnih.gov The potency of a PCDF congener to induce EROD is compared to that of 2,3,7,8-TCDD, which is assigned a TEF value of 1.0 by definition. uwf.eduornl.govnih.gov The relative potency (REP) from a single study is the ratio of the potency of a compound to the standard toxicant in that specific study. ornl.gov The final TEF value for a congener is a consensus estimate derived from multiple REP values from various studies. ornl.gov

The application of TEFs in ecological risk assessment involves calculating the Toxic Equivalent (TEQ) for a mixture of PCDF congeners. oup.com This is achieved by multiplying the concentration of each individual PCDF congener in a sample by its assigned TEF value. uwf.edu The resulting TEQ values for all congeners in the mixture are then summed to obtain a single value that represents the total 2,3,7,8-TCDD-like toxicity of the sample. oup.comuwf.edu This total TEQ can then be used to assess potential risks to wildlife by comparing it to established toxicity reference values for 2,3,7,8-TCDD. vu.nlnih.gov The TEF/TEQ approach is a crucial tool for regulatory agencies and researchers to simplify the complex issue of assessing the combined effects of dioxin-like compounds. psu.edu

Comparative Analysis of International and Species-Specific TEF Schemes

Over the years, various TEF schemes have been developed by international bodies and for specific classes of animals to account for differences in sensitivity to PCDF congeners. The World Health Organization (WHO) has played a central role in establishing internationally recognized TEF values for human health risk assessment, which are also often applied to mammals in ecological risk assessments. usgs.govresearchgate.netnih.gov The WHO has periodically re-evaluated and updated these TEFs based on the latest scientific evidence. vu.nlnih.govnih.gov For instance, WHO expert meetings were held in 1997, 2005, and 2022 to revise the TEF values for PCDDs, PCDFs, and dioxin-like PCBs. vu.nlnih.govusgs.gov

A critical aspect of the TEF framework is the recognition that different animal classes (e.g., mammals, fish, and birds) exhibit varying sensitivities to different PCDF congeners. usgs.govresearchgate.netnih.govnih.gov This has led to the development of species-specific TEF schemes. usgs.govresearchgate.netnih.gov For example, fish can be less sensitive to certain congeners compared to mammals and birds. nih.govnih.gov The differences in TEF values across these schemes can be significant, sometimes by orders of magnitude for some compounds, highlighting the importance of using the appropriate scheme for a given ecological risk assessment. researchgate.netnih.gov

The following tables provide a comparative overview of TEF values for select PCDF congeners from different schemes.

Table 1: World Health Organization (WHO) Toxic Equivalency Factors for PCDF Congeners for Mammals

| Compound | WHO 1998 TEF | WHO 2005 TEF | WHO 2022 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 | 0.1 | 0.2 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 | 0.03 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.5 | 0.3 | 0.2 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0001 | 0.0003 | 0.0001 |

| Data sourced from multiple references. vu.nlnih.govresearchgate.net |

Table 2: Comparative TEFs for Fish and Birds (WHO 1998)

| Compound | Fish TEF | Birds TEF |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.05 | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.5 | 1.0 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.01 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.000001 | 0.0001 |

| Data sourced from Van den Berg et al. (1998). researchgate.netnih.gov |

It is evident from these tables that there are notable differences in TEF values between mammalian, fish, and avian schemes. For instance, 2,3,7,8-Tetrachlorodibenzofuran has a higher TEF in birds compared to mammals and fish. researchgate.net These discrepancies underscore the necessity of applying taxon-specific TEFs in ecological risk assessments to accurately evaluate the potential hazards of PCDF contamination to different wildlife populations. usgs.govwa.gov

Q & A

Basic Research Questions

Q. How can 1,2,4,6-Tetrachlorodibenzofuran be accurately identified and quantified in environmental samples?

- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for isomer-specific identification. Isotope dilution techniques with ¹³C-labeled internal standards (e.g., ¹³C₁₂-1,2,4,6-TCDF) improve accuracy by correcting for matrix effects and recovery losses . Environmental samples (e.g., sediments, biota) require Soxhlet extraction with toluene, followed by cleanup using silica gel or Florisil columns to remove interfering compounds . Quantification should adhere to EPA Method 1613 or similar protocols for chlorinated dibenzofurans.

Q. What are the primary environmental sources of this compound?

- Methodological Answer : Major sources include incomplete combustion of chlorinated plastics, industrial thermal processes (e.g., waste incineration), and historical pesticide byproducts. Sediment core analysis combined with fallout radionuclide dating (e.g., ²¹⁰Pb) can trace temporal deposition patterns, as demonstrated in dredging-impacted estuaries . Source apportionment studies should integrate congener-specific profiles and principal component analysis (PCA) to distinguish between pyrolytic vs. industrial origins .

Q. What sample preparation techniques are optimal for isolating 1,2,4,6-TCDF from complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with activated carbon or C18 cartridges efficiently concentrates TCDFs from aqueous samples. For solid matrices (e.g., soil), pressurized liquid extraction (PLE) using toluene:acetone (9:1) at 100°C achieves >90% recovery. Cleanup via sulfuric acid treatment and multilayer silica gel columns removes lipids and polar interferents .

Advanced Research Questions

Q. How do the toxicological profiles of 1,2,4,6-TCDF compare to 2,3,7,8-TCDF and other congeners?

- Methodological Answer : Toxicity is structure-dependent: 1,2,4,6-TCDF lacks chlorine substitution at the 2,3,7,8 positions, resulting in lower aryl hydrocarbon receptor (AhR) binding affinity. Use in vitro reporter gene assays (e.g., DR-CALUX®) to quantify AhR activation relative to 2,3,7,8-TCDF. Toxic equivalency factors (TEFs) for 1,2,4,6-TCDF are estimated at ≤0.001, compared to 0.1 for 2,3,7,8-TCDF .

Q. What experimental approaches elucidate the environmental persistence of 1,2,4,6-TCDF?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) to assess half-lives in air/water. For microbial degradation, use anaerobic microcosms with sediment slurries and monitor dechlorination via LC-MS/MS. Stable isotope probing (SIP) with ¹³C-labeled TCDF can identify degradative microbial communities .

Q. How can contradictions in bioaccumulation data for 1,2,4,6-TCDF across ecosystems be resolved?

- Methodological Answer : Compare lipid-normalized concentrations in benthic vs. pelagic food webs. Use stable nitrogen isotopes (δ¹⁵N) to assess trophic magnification. For example, in aquatic systems, 1,2,4,6-TCDF bioaccumulation may be lower than 2,3,7,8-TCDF due to reduced binding to hepatic proteins, as shown in fish models .

Q. What methodologies assess the endocrine-disrupting effects of 1,2,4,6-TCDF in vitro?

- Methodological Answer : Employ receptor-binding assays (e.g., estrogen receptor alpha [ERα] luciferase assays) and transcriptomic analysis (RNA-seq) to evaluate endocrine disruption. Evidence from analogous congeners suggests TCDFs may downregulate IL6 and other cytokine genes in macrophage models .

Data Contradiction Analysis

Q. Why do reported soil concentrations of 1,2,4,6-TCDF vary widely in NPL site studies?

- Methodological Answer : Discrepancies arise from differences in extraction efficiency, detection limits (LODs), and congener misidentification. Harmonize data by re-analyzing archived samples with isotope dilution HRMS and confirm isomer identity using certified reference materials (CRMs) from suppliers like AccuStandard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.